molecular formula C23H24N2O4S B14954604 N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide

Cat. No.: B14954604
M. Wt: 424.5 g/mol
InChI Key: RCXNNPPNQRICFC-UHFFFAOYSA-N
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Description

N-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a sulfonamide derivative featuring a furan-2-carboxamide moiety linked to a phenyl ring substituted with a 4-benzylpiperidine sulfonyl group.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4S/c26-23(22-7-4-16-29-22)24-20-8-10-21(11-9-20)30(27,28)25-14-12-19(13-15-25)17-18-5-2-1-3-6-18/h1-11,16,19H,12-15,17H2,(H,24,26)

InChI Key

RCXNNPPNQRICFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The synthesis begins with the preparation of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Sulfonylation: The benzylpiperidine is then subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Furan-2-carboxylic Acid: The sulfonylated benzylpiperidine is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Scientific Research Applications

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has been explored in various scientific fields:

  • Chemistry: It serves as a building block in synthesizing complex molecules.
  • Biology: The compound is investigated as a potential ligand in receptor binding studies.
  • Medicine: It is explored for potential therapeutic effects, including antimicrobial and anticancer activities.
  • Industry: This compound is used in developing novel materials and chemical processes.

The compound's structure is significant in determining its biological activity, especially its interactions with biological targets. Research indicates that this compound may exhibit antimicrobial and anticancer activities. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent in oncology. Related compounds in the piperidine class have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways, potentially inhibiting key processes in cancer cell metabolism or microbial growth.

This compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide. Major products formed include sulfoxides or sulfones.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. Major products formed include amines or alcohols.
  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group using nucleophiles like amines or thiols in the presence of a base. Major products formed include substituted sulfonamides or thiols.

Preparation Method

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzylpiperidine: Reaction of piperidine with benzyl chloride under basic conditions.
  • Sulfonylation: Benzylpiperidine is subjected to sulfonylation using a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
  • Coupling with Furan-2-carboxylic Acid: The sulfonylated benzylpiperidine is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Modifications Biological Activity Key Reference
Target Compound Benzylpiperidinyl sulfonyl, furan-2-carboxamide Not explicitly reported N/A
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) Trifluoromethylphenyl sulfamoyl, nitro group at furan High antibacterial activity (Gram-positive)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl sulfonyl, acetamide (no furan) Analgesic (comparable to paracetamol)
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazinyl sulfonyl, ethoxy linker, furan-2-carboxamide Antiviral (docking score: -10.2 kcal/mol)
N4-Valeroylsulfamerazine (21) Pyrimidinyl amino sulfonyl, pentanamide Antitubercular (synthesis reported)

Key Observations

Sulfonyl Group Variations: The benzylpiperidine sulfonyl group in the target compound may enhance lipophilicity compared to the piperazinyl sulfonyl group in compound 35 . This could improve blood-brain barrier penetration, though neurotoxicity risks (observed in benzothiazole sulfonamides ) require further study.

Carboxamide Modifications :

  • The furan-2-carboxamide moiety in the target compound and compound 6b contrasts with the acetamide in compound 33. Furan rings may confer metabolic stability but reduce solubility compared to linear acetamides .

Linker Effects: The ethoxy linker in the antiviral analog () likely increases conformational flexibility, aiding target binding.

Pharmacokinetic and Toxicity Considerations

Biological Activity

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a benzylpiperidine moiety linked to a furan-2-carboxamide group through a sulfonylphenyl bridge, suggests potential biological activities that warrant detailed investigation. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H24N2O4S
Molecular Weight 424.5 g/mol
IUPAC Name N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide
InChI Key RCXNNPPNQRICFC-UHFFFAOYSA-N

The compound's structure is significant in determining its biological activity, particularly its interactions with biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer activities. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent in oncology. For instance, related compounds in the piperidine class have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction could lead to the inhibition of key processes in cancer cell metabolism or microbial growth.

Case Studies

  • Hepatitis C Virus (HCV) Replication Inhibition : A related study indicated that compounds structurally similar to this compound exhibited potent activity against HCV NS5B polymerase, leading to significant reductions in viral replication rates (EC50 values in the nanomolar range) .
  • Vasodilatory Effects : Benzofuran derivatives have been noted for their vasodilatory effects, with some studies indicating that they can inhibit calcium-induced vasoconstriction in vascular tissues, thus suggesting cardiovascular applications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Inhibition of microbial growth
Anticancer Cytotoxic effects on cancer cell lines
Vasodilatory Inhibition of vasoconstriction

Pharmacological Studies

Pharmacological studies have shown that compounds similar to this compound can serve as effective inhibitors in various biological systems. For example:

  • In vitro assays demonstrated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism.
  • Animal models indicated potential therapeutic benefits in treating conditions like hypertension due to their vasodilatory properties.

Q & A

Q. What are the standard synthetic routes for N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide?

The compound is typically synthesized via multi-step reactions involving sulfonylation and carboxamide coupling. For example, sulfonylation of 4-benzylpiperidine with a phenylsulfonyl chloride intermediate, followed by coupling with furan-2-carboxylic acid derivatives using reagents like oxalyl chloride and DMF. Purification often involves column chromatography and crystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm sulfonamide and carboxamide linkages (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~160–170 ppm for carbonyl groups) .
  • HPLC : For assessing purity (>95% typical for research-grade compounds) .
  • Mass spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screens include:

  • Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria .
  • Enzyme inhibition studies : Targeting kinases or proteases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step?

Yield optimization strategies:

  • Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine reduces side products .
  • Solvent selection : Dichloromethane or THF improves solubility of intermediates .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency .

Q. What computational approaches predict the compound’s binding to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., viral polymerases or kinases). Validation via MD simulations (e.g., 100 ns trajectories) assesses binding stability .
  • Pharmacophore mapping : Identifies critical functional groups (e.g., sulfonamide as a hydrogen-bond acceptor) .

Q. How do structural modifications influence its pharmacokinetic profile?

  • Lipophilicity : Introducing trifluoromethyl groups (logP ~3.5) enhances blood-brain barrier penetration .
  • Metabolic stability : Piperidine ring substitution reduces CYP450-mediated degradation .

Q. How can contradictory bioactivity data between studies be resolved?

  • Assay standardization : Use CLSI guidelines for antimicrobial testing .
  • Dose-response curves : EC₅₀/IC₅₀ comparisons across cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs : Test derivatives to isolate SAR trends (e.g., furan vs. benzofuran substitutions) .

Methodological Guidance

  • Synthetic Troubleshooting :

    • Low yields in carboxamide coupling : Replace DMF with PyBOP for sterically hindered amines .
    • Impurity removal : Use reverse-phase HPLC with acetonitrile/water gradients .
  • Data Analysis :

    • NMR peak assignment : Compare with reference spectra of piperidine-sulfonamide derivatives .
    • Docking validation : Calculate RMSD values (<2.0 Å indicates stable binding) .

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